1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole
Overview
Description
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a chloromethyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cyclization process. The reaction can be represented as follows:
2-bromobenzyl chloride+sodium azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization Reactions: The tetrazole ring can undergo cyclization reactions with other reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The bromophenyl and chloromethyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring itself can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-bromophenyl)-1H-1,2,3,4-tetrazole: Lacks the chloromethyl group, leading to different chemical properties and reactivity.
1-(2-chlorophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole:
1-(2-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical behavior.
Uniqueness
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both bromophenyl and chloromethyl groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
1-(2-bromophenyl)-5-(chloromethyl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARANGMNWQXXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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